2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
CAS No.:
Cat. No.: VC15000696
Molecular Formula: C21H17F2NO6S
Molecular Weight: 449.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17F2NO6S |
|---|---|
| Molecular Weight | 449.4 g/mol |
| IUPAC Name | 2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-(1,1-dioxothiolan-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H17F2NO6S/c22-14-5-13(6-15(23)8-14)18-7-12-1-2-17(9-19(12)30-21(18)26)29-10-20(25)24-16-3-4-31(27,28)11-16/h1-2,5-9,16H,3-4,10-11H2,(H,24,25) |
| Standard InChI Key | UGOHHTXCAVJHSN-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |
Introduction
2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic molecule belonging to the broader class of chromen-2-one derivatives. This compound exhibits a complex structure characterized by a chromen-2-one core, substituted with a 3,5-difluorophenyl group and an acetamide moiety linked to a tetrahydrothiophene ring. Its unique features make it a subject of interest in various scientific fields, including medicinal chemistry and biological research.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of intermediates and final products.
Potential Applications and Research Findings
Interaction studies involving this compound could focus on its potential biological activities, given its complex structure. The chromenone component is known for its broad array of biological activities, while the tetrahydrothiophene part may enhance these effects. The incorporation of fluorine atoms further distinguishes it by potentially improving metabolic stability and bioavailability.
Notable Similar Compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Hydroxycoumarin | 7-Hydroxycoumarin | Known for anticoagulant properties. |
| Coumarin | Coumarin | Basic structure of coumarins; used in fragrances. |
| 3-Acetylcoumarin | 3-Acetylcoumarin | Exhibits anti-inflammatory effects. |
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